molecular formula C21H20FN3O4 B2504852 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421458-55-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B2504852
CAS-Nummer: 1421458-55-0
Molekulargewicht: 397.406
InChI-Schlüssel: SZSWLIBHXJLOPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a complex organic compound, exhibits significant biological activity that makes it a subject of interest in medicinal chemistry. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by several notable structural features:

  • Molecular Formula : C23H21N3O4
  • Molecular Weight : 375.424 g/mol
  • Key Structural Moieties :
    • Benzo[d][1,3]dioxole
    • Hydroxypropyl group
    • Pyrazole ring

These components contribute to the compound's ability to interact with various biological targets.

This compound has been shown to modulate ATP-binding cassette (ABC) transporters. These transporters are critical for drug pharmacokinetics and are implicated in various diseases, including cystic fibrosis. The compound's structural complexity enhances its interaction with these proteins, suggesting potential for therapeutic applications in drug delivery systems and treatment strategies for transporter-related diseases.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity against cancer cell lines. For example, compounds with similar structural features have demonstrated significant inhibition of vascular endothelial growth factor receptor (VEGFR) activity. In particular, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising anti-angiogenic properties with IC50 values in the range of 2.5 to 1.9 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the compound's structure can significantly impact its biological activity. For instance:

  • Hydroxyl Group : The presence of a hydroxypropyl group has been linked to enhanced solubility and bioavailability.
  • Fluorine Substitution : The introduction of fluorine in the phenyl ring increases lipophilicity and potentially enhances binding affinity to biological targets .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Cancer Treatment : A derivative of this compound was tested alongside doxorubicin in human colorectal carcinoma LS180 cells, leading to a significant enhancement in anticancer activity. The combination treatment resulted in improved IC50 values for doxorubicin and increased apoptosis markers like caspase-3 activity .
  • Transporter Modulation : Compounds with similar structures have been shown to inhibit P-glycoprotein (P-gp) efflux pumps, which are crucial for overcoming multidrug resistance in cancer therapy. This suggests that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeValue/EffectReference
IC50 against VEGFR2.5 - 1.9 μM
P-glycoprotein InhibitionEnhanced anticancer efficacy
Modulation of ABC TransportersPotential therapeutic applications

Eigenschaften

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-25-17(11-16(24-25)13-2-5-15(22)6-3-13)21(27)23-9-8-18(26)14-4-7-19-20(10-14)29-12-28-19/h2-7,10-11,18,26H,8-9,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSWLIBHXJLOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.